(3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid: is an organic compound that features a pyrimidine ring attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid typically involves the formation of the pyrimidine ring followed by its attachment to the amino acid backbone. One common method involves the use of substituted pyrimidines and amino acids under specific reaction conditions. For example, the reaction of 5-bromopyrimidine with an amino acid derivative in the presence of a base can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, oxo derivatives, and dihydropyrimidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, (3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of heterocyclic compounds and other bioactive molecules .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. It is also used in the study of metabolic pathways involving pyrimidine derivatives .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain cancers .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing downstream signaling pathways .
Comparison with Similar Compounds
3-Amino-3-(pyridin-5-YL)propanoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-Amino-3-(pyrazin-5-YL)propanoic acid: Contains a pyrazine ring, offering different electronic properties.
3-Amino-3-(pyridazin-5-YL)propanoic acid: Features a pyridazine ring, which can influence its reactivity and biological activity .
Uniqueness: (3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of novel bioactive molecules and for studying specific biochemical pathways .
Biological Activity
(3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H10N2O2
- Molecular Weight : 166.18 g/mol
This compound features a pyrimidine ring attached to a propanoic acid structure, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine moiety allows for specific interactions through hydrogen bonding and π-π stacking with aromatic residues in proteins. This can modulate enzyme activity or receptor signaling, leading to various pharmacological effects.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that compounds containing a pyrimidine ring exhibit significant antiviral activity against viruses such as the hepatitis A virus (HAV) and the herpes simplex virus (HSV).
Compound | Virus Targeted | EC50 Value |
---|---|---|
A-87380 | Neuraminidase Inhibitor | 20 μg/10^5 cells |
Pyrimidine Derivative | HSV | 60% reduction in viral titer |
These findings suggest that modifications in the structural framework can enhance antiviral efficacy.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that certain pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a derivative showed antiproliferative effects on glioma cell lines.
Cell Line | Compound Tested | IC50 Value |
---|---|---|
C6 Rat Glioma | Pyrimidine Derivative | 15 μM |
U87MG (Human Glioma) | Pyrimidine Derivative | 12 μM |
These results indicate that this compound may serve as a lead compound for further development in cancer therapeutics.
Case Studies
- In Vivo Studies : In vivo experiments involving animal models have shown that administration of this compound resulted in significant tumor growth inhibition compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest in cancer cells.
- Combination Therapy : Combining this compound with other chemotherapeutics has demonstrated synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
(3R)-3-amino-3-pyrimidin-5-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6(1-7(11)12)5-2-9-4-10-3-5/h2-4,6H,1,8H2,(H,11,12)/t6-/m1/s1 |
InChI Key |
AKGSTLPCCFCVSI-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=C(C=NC=N1)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=C(C=NC=N1)C(CC(=O)O)N |
Origin of Product |
United States |
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